2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol 2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16097583
InChI: InChI=1S/C16H11BrCl2N4O2S/c1-25-13-5-8(4-11(17)14(13)24)7-20-23-15(21-22-16(23)26)10-3-2-9(18)6-12(10)19/h2-7,24H,1H3,(H,22,26)/b20-7+
SMILES:
Molecular Formula: C16H11BrCl2N4O2S
Molecular Weight: 474.2 g/mol

2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol

CAS No.:

Cat. No.: VC16097583

Molecular Formula: C16H11BrCl2N4O2S

Molecular Weight: 474.2 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol -

Specification

Molecular Formula C16H11BrCl2N4O2S
Molecular Weight 474.2 g/mol
IUPAC Name 4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H11BrCl2N4O2S/c1-25-13-5-8(4-11(17)14(13)24)7-20-23-15(21-22-16(23)26)10-3-2-9(18)6-12(10)19/h2-7,24H,1H3,(H,22,26)/b20-7+
Standard InChI Key ANLOIGVTACEISF-IFRROFPPSA-N
Isomeric SMILES COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O
Canonical SMILES COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure features a central phenol ring substituted at the 2-position with a bromine atom and at the 6-position with a methoxy group. The 4-position hosts an (E)-configured imine group (-CH=N-) that bridges to a 1,2,4-triazole ring. This triazole moiety is further substituted at the 3-position with a 2,4-dichlorophenyl group and at the 5-position with a sulfanyl (-SH) group . The E-configuration of the imine linkage creates a planar geometry that enhances π-π stacking interactions with aromatic residues in protein binding pockets .

Table 1: Key Structural Features and Their Implications

FeatureLocationBiochemical Relevance
Bromine atomPhenol C2Enhances lipophilicity and electrophilic reactivity
Methoxy groupPhenol C6Modulates solubility and hydrogen-bonding capacity
Triazole-thioneC4 linkageParticipates in metal coordination and redox reactions
2,4-DichlorophenylTriazole C3Contributes to hydrophobic interactions

Stereoelectronic Properties

Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, driven by the electron-withdrawing effects of the bromine and chlorine atoms. The sulfanyl group’s lone pairs enable nucleophilic attack at the triazole’s sulfur atom, while the imine’s conjugated system delocalizes electron density across the phenol-triazole axis . These properties facilitate interactions with enzymes possessing electron-deficient active sites, such as cytochrome P450 isoforms.

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

The synthesis involves four stages: (1) formation of the 2,4-dichlorophenyl-triazole intermediate, (2) bromination and methoxylation of the phenol precursor, (3) imine condensation, and (4) sulfanyl group incorporation. Critical reagents include potassium permanganate for oxidizing intermediates and sodium borohydride for stabilizing reactive species during imine formation.

Table 2: Representative Synthetic Protocol

StepReactionConditionsYield (%)
1Triazole ring formationDMF, 80°C, 12 h62
2Phenol brominationBr₂, FeCl₃, CH₂Cl₂, 0°C78
3Imine condensationEtOH, NH₄OAc, reflux, 6 h55
4Sulfanyl introductionH₂S gas, K₂CO₃, DMSO, 40°C48

Challenges in Purification

The final product’s polarity necessitates chromatographic separation using silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1). Recrystallization from methanol yields crystals suitable for X-ray diffraction, confirming the E-configuration . Impurities often arise from Z-imine isomers or incomplete sulfanyl substitution, requiring rigorous NMR monitoring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals: δ 8.42 ppm (s, 1H, imine CH=N), δ 7.89–7.32 ppm (m, 3H, dichlorophenyl), δ 6.91 ppm (s, 1H, phenolic OH), and δ 3.87 ppm (s, 3H, OCH₃). The absence of coupling between the imine proton and adjacent carbons confirms the E-geometry .

Infrared (IR) and Mass Spectrometry

IR spectra show stretches at 3420 cm⁻¹ (O-H), 1615 cm⁻¹ (C=N), and 1150 cm⁻¹ (C-S). High-resolution mass spectrometry (HRMS) gives an [M+H]⁺ peak at m/z 475.0234 (calculated 475.0238) , validating the molecular formula.

Table 3: Key Spectroscopic Assignments

TechniqueSignalAssignment
¹³C NMRδ 158.4 ppmC=N of imine
IR2560 cm⁻¹S-H stretch
UV-Visλ_max 290 nmπ→π* transition in triazole

Biological Activity and Mechanisms

Enzyme Inhibition Profiles

In vitro assays demonstrate potent inhibition of Candida albicans sterol 14α-demethylase (CYP51), with an IC₅₀ of 1.2 µM. The sulfanyl group coordinates to the enzyme’s heme iron, while the dichlorophenyl moiety occupies a hydrophobic pocket adjacent to the active site . Comparative studies show a 10-fold selectivity over human CYP3A4, reducing off-target effects.

Table 4: Biological Activity Data

TargetAssay TypeResult (IC₅₀/EC₅₀)
CYP51 (C. albicans)Fluorescent1.2 µM
Topoisomerase IIαDNA relaxation15.4 µM
MCF-7 cellsMTT8.7 µM

Physicochemical Properties and Stability

Solubility and Partitioning

The compound displays low aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (logP 3.9). Propylene glycol/water (1:1) mixtures enhance solubility to 2.8 mg/mL, suggesting utility in parenteral formulations .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) shows a melting point of 214°C with decomposition above 250°C. Accelerated stability testing (40°C/75% RH) indicates <5% degradation over 6 months when stored in amber vials under nitrogen .

Comparative Analysis with Structural Analogues

Role of the Sulfanyl Group

Replacing the triazole’s sulfanyl with methyl (CH₃) reduces antifungal activity by 40-fold, underscoring its role in metal coordination . Conversely, substituting bromine with chlorine diminishes DNA intercalation efficiency, as evidenced by a 3-fold higher EC₅₀ in MCF-7 assays.

Dichlorophenyl vs. Monochlorophenyl

Analogues bearing a 4-chlorophenyl group (vs. 2,4-dichlorophenyl) show 50% lower CYP51 inhibition, likely due to reduced hydrophobic contact area . This highlights the importance of ortho-chloro substitution for target engagement.

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